3-cyano-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyano-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide is a compound that belongs to the class of cyanoacetamides and thiophene derivatives. These compounds are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds. The presence of both cyano and thiophene groups in the molecule makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide can be achieved through the cyanoacetylation of amines. This involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Common methods include:
Neat Methods: Stirring the reactants without solvent at room temperature.
Steam Bath: Stirring the reactants at 70°C for 6 hours, followed by room temperature stirring overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production of cyanoacetamides typically involves large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of different substituents on the aromatic ring or thiophene moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various heterocyclic compounds, which are valuable intermediates in pharmaceutical and agrochemical industries .
Scientific Research Applications
3-cyano-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-cyano-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-cyano-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of both cyano and thiophene groups, which confer distinct chemical reactivity and biological activity. Its ability to form various heterocyclic compounds makes it a valuable intermediate in organic synthesis and drug development .
Properties
IUPAC Name |
3-cyano-N-(2-hydroxy-2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c15-8-10-3-1-4-11(7-10)14(18)16-9-12(17)13-5-2-6-19-13/h1-7,12,17H,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWLQLJWWNPBKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC(C2=CC=CS2)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.